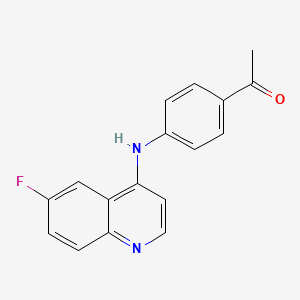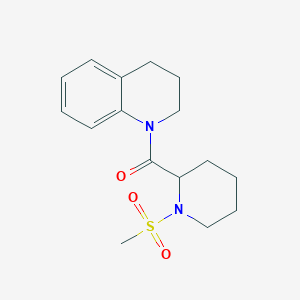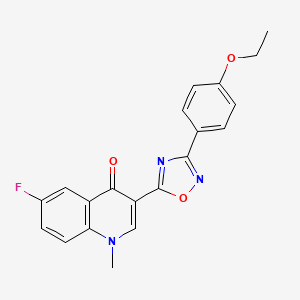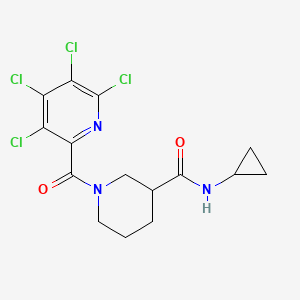![molecular formula C16H14BrN5O2 B2956173 1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine CAS No. 2097888-15-6](/img/structure/B2956173.png)
1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine” is a complex organic molecule. It contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is an important heterocyclic scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]benzazoles, which are structurally similar to the compound , has been achieved through a transition-metal-free oxidative N–N bond formation strategy . This strategy was developed to generate various structurally interesting [1,2,4]triazolo[1,5-a]benzazoles efficiently .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]benzazoles was confirmed by obtaining the first single crystal structure . This provides a solid basis for understanding the structure of the compound “1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine”.Chemical Reactions Analysis
The key reaction in the synthesis of [1,2,4]triazolo[1,5-a]benzazoles is the oxidative N–N bond formation . The mechanism of this reaction was investigated using an intramolecular competition reaction .科学的研究の応用
Medicinal Chemistry: Potential Antidiabetic Applications
The structural motif of triazolopyrimidines, which is present in the compound , has been explored for its potential in the treatment of diabetes. Researchers have utilized similar structures for the synthesis of key intermediates in antidiabetic compounds . This suggests that our compound could serve as a precursor or an active moiety in the development of new antidiabetic medications.
Pharmacology: Treatment of Human African Trypanosomiasis
Triazolopyrimidine derivatives have been investigated for their efficacy in treating Human African Trypanosomiasis, a parasitic disease . Given the structural similarities, “1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine” could potentially be modified and applied in the development of therapeutic agents against this disease.
Biochemistry: Microtubule Stabilization
The compound’s framework has been associated with microtubule-active properties, which are crucial in cell division and could be leveraged in cancer research . It may interact with tubulin, the building block of microtubules, suggesting a possible role in the design of anticancer drugs.
Organic Synthesis: Oxidative N–N Bond Formation
In organic synthesis, the triazolopyrimidine core can be utilized in oxidative N–N bond formation strategies to create structurally interesting benzazoles . This indicates that our compound could be a valuable intermediate in synthesizing complex organic molecules with diverse biological activities.
Chemical Biology: Enzyme Inhibition
Compounds with a triazolopyrimidine scaffold have been studied for their potential to inhibit certain enzymes . This property can be harnessed to regulate biological pathways and could lead to the development of new drugs for various diseases.
Material Science: Organic Electronic Materials
The electronic properties of triazolopyrimidines make them candidates for use in organic electronic materials . “1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine” could be explored for its potential in this field, possibly in the creation of organic semiconductors or photovoltaic cells.
作用機序
Target of Action
The primary targets of the compound are currently unknown. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is known to have a wide range of pharmacological activities , suggesting that it may interact with multiple targets.
Mode of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to interact with their targets through various mechanisms .
Biochemical Pathways
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is known to influence a variety of biochemical pathways due to its wide range of pharmacological activities .
Pharmacokinetics
Compounds with similar structures have been synthesized and studied for their pharmacokinetic properties .
Result of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to have a wide range of effects, including anticancer, antimicrobial, and anti-tubercular activities .
将来の方向性
特性
IUPAC Name |
(2-bromophenyl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O2/c1-10-6-14(22-16(20-10)18-9-19-22)24-11-7-21(8-11)15(23)12-4-2-3-5-13(12)17/h2-6,9,11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHKIAPYWHXTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Tert-butylphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2956090.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2956091.png)


![N1-(3-chlorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2956096.png)
![6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime](/img/structure/B2956097.png)
![3,5-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956100.png)


![N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2956104.png)


![3-(furan-2-ylmethyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2956112.png)
